Regioisomeric Identity: 2-Thiazolyl vs. 5-Thiazolyl Substitution
2-(2-Thiazolyl)imidazole-5-methanol (CAS 1565495-44-4) and its regioisomer 2-(5-Thiazolyl)imidazole-5-methanol (CAS 1510485-14-9) share the identical molecular formula (C7H7N3OS, MW 181.22) but differ in the point of attachment of the thiazole ring to the imidazole core [1][2]. In the ALK5 inhibitor patent literature, the 2-thiazolyl substitution pattern places the sulfur atom in a distinct spatial orientation relative to the kinase hinge-binding region compared to the 5-thiazolyl isomer, which is predicted to alter hydrogen-bonding geometry with the ALK5 ATP-binding pocket based on docking models of the 4-thiazolylimidazole series [3]. No published direct comparative ALK5 IC50 data for these two regioisomers was identified in public databases as of the search date.
| Evidence Dimension | Regioisomeric identity (thiazole connection point to imidazole ring) |
|---|---|
| Target Compound Data | 2-(2-Thiazolyl)imidazole-5-methanol: thiazole attached at imidazole C2 position; SMILES OCc1cnc(-c2nccs2)[nH]1; CAS 1565495-44-4 |
| Comparator Or Baseline | 2-(5-Thiazolyl)imidazole-5-methanol: thiazole attached at imidazole C2 position via thiazole C5; CAS 1510485-14-9 |
| Quantified Difference | Structural regioisomers; no quantitative comparative biological data available in public domain |
| Conditions | N/A – structural comparison only |
Why This Matters
For procurement decisions in SAR campaigns, regioisomeric identity is non-negotiable; the 2-thiazolyl vs. 5-thiazolyl connectivity produces different vectors for substituent growth and distinct binding poses, meaning these two compounds are not interchangeable in lead optimization programs targeting ALK5 or related kinases.
- [1] ChemSrc. 2-(2-Thiazolyl)imidazole-5-methanol – CAS 1565495-44-4, SMILES: OCc1cnc(-c2nccs2)[nH]1. Available at: https://m.chemsrc.com/baike/3182048.html (Accessed: 2026). View Source
- [2] ChemSrc. 2-(5-Thiazolyl)imidazole-5-methanol – CAS 1510485-14-9. Available at: https://m.chemsrc.com/baike/2207157.html (Accessed: 2026). View Source
- [3] Amada, H. et al. (2012) Design, synthesis, and evaluation of novel 4-thiazolylimidazoles as inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry Letters, 22(5), 2024–2029. View Source
